Product packaging for PCI-33380(Cat. No.:CAS No. 1022899-36-0)

PCI-33380

Número de catálogo: B609858
Número CAS: 1022899-36-0
Peso molecular: 855.8028
Clave InChI: YUGFMNZIROEBNV-YRNVUSSQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

PCI-33380 is a potent and selective fluorescent probe derived from the Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib (PCI-32765), designed for tracking Btk engagement and inhibition in live cells and complex biological systems . It functions as an irreversible covalent inhibitor by specifically binding to a cysteine residue (Cys-481) within the active site of Btk, enabling long-lasting inhibition of B-cell receptor (BCR) signaling pathways . This mechanism allows this compound to effectively block downstream BCR signaling events, including Btk autophosphorylation and phosphorylation of phospholipase-Cγ (PLCγ) . The core research value of this compound lies in its application as a pharmacodynamic probe to directly visualize and quantify the occupancy of the Btk active site, both in vitro and in vivo . Studies have demonstrated that pretreatment with unlabeled Btk inhibitors like PCI-32765 completely prevents the binding of this compound, making it an essential tool for validating target engagement, conducting dose-ranging studies, and screening for drug occupancy in harvested cells . Its selectivity is notable, as it labels a single predominant band identified as Btk in B-cell lymphoma lines, with no corresponding binding observed in Btk-negative T-cell lines . This high specificity, combined with its fluorescent properties, provides researchers with a robust chemical tool to decipher Btk biology in cancer and immunology research .

Propiedades

Número CAS

1022899-36-0

Fórmula molecular

C46H52BF2N11O3

Peso molecular

855.8028

Nombre IUPAC

(E)-N-(2-(4-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide

InChI

InChI=1S/C46H52BF2N11O3/c1-32-28-33(2)58-40(32)29-36-15-14-35(59(36)47(58,48)49)16-19-41(61)51-20-23-56-26-24-55(25-27-56)21-7-11-42(62)57-22-6-8-37(30-57)60-46-43(45(50)52-31-53-46)44(54-60)34-12-17-39(18-13-34)63-38-9-4-3-5-10-38/h3-5,7,9-15,17-18,28-29,31,37H,6,8,16,19-27,30H2,1-2H3,(H,51,61)(H2,50,52,53)/b11-7+

Clave InChI

YUGFMNZIROEBNV-YRNVUSSQSA-N

SMILES

O=C(NCCN1CCN(C/C=C/C(N2CC(N3N=C(C4=CC=C(OC5=CC=CC=C5)C=C4)C6=C(N)N=CN=C63)CCC2)=O)CC1)CCC7=CC=C8N7B(F)(F)[N]9=C(C)C=C(C)C9=C8

Apariencia

Dark-red to brown-red solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PCI-33380;  PCI 33380;  PCI33380;  EBP 883;  EBP-883;  EBP883;  BMS 790052;  BMS-790052;  BMS790052.

Origen del producto

United States

Design and Synthesis of Pci 33380 As an Affinity Probe

Origins of PCI-33380 from Ibrutinib (B1684441) (PCI-32765) Scaffold Derivatization

This compound was specifically designed based on the scaffold of Ibrutinib (PCI-32765) nih.gov. Ibrutinib is a potent, orally available, and irreversible inhibitor of BTK nih.govmedchemexpress.comtargetmol.com. It functions by forming a covalent bond with a specific cysteine residue (Cys481) in the BTK active site, leading to sustained enzyme inhibition nih.govwikipedia.orgnih.gov. This irreversible binding mechanism is a key feature that makes Ibrutinib and its derivatives suitable for use as affinity probes nih.gov. This compound was created as a fluorescently tagged derivative of PCI-32765 to enable the direct monitoring of BTK occupancy in cells and tissues pnas.orgresearchgate.netashpublications.org.

Chemical Structural Features Enabling Fluorescent Tagging

The design of this compound incorporates specific chemical features that allow for fluorescent tagging while maintaining the affinity and reactivity towards BTK.

Integration of the BODIPY-FL Fluorophore

A crucial structural feature of this compound is the integration of the BODIPY-FL fluorophore nih.govpnas.orgashpublications.orgxmu.edu.cn. BODIPY-FL is a fluorescent dye known for its favorable photophysical properties, including high extinction coefficient and high fluorescence quantum yield, typically in the blue-green region of the spectrum researchgate.net. The attachment of this fluorophore allows for the visualization and quantification of the probe when bound to its target protein, BTK nih.govpnas.orgxmu.edu.cn.

Role of Linker Chemistry (e.g., Piperazine (B1678402) Linker)

A linker is essential to connect the Ibrutinib scaffold to the BODIPY-FL fluorophore without interfering with the probe's ability to bind to BTK. In this compound, a piperazine linker is utilized for this purpose nih.govpnas.orgresearchgate.net. This linker serves to spatially separate the fluorophore from the warhead and recognition elements of the inhibitor, ensuring that the bulky fluorescent tag does not impede the binding interaction with the kinase active site or affect the covalent bond formation with Cys481 pnas.org.

Synthetic Strategies for Probe Generation

The synthesis of this compound involves the chemical modification of the Ibrutinib scaffold to incorporate the linker and the BODIPY-FL fluorophore. While specific detailed synthetic routes for this compound itself might be proprietary or described in patents, the general strategy involves coupling the modified Ibrutinib core with the BODIPY-FL moiety via the piperazine linker nih.govnih.govpnas.orgresearchgate.netxmu.edu.cn. Research indicates that synthetic procedures for related probes based on the Ibrutinib scaffold involve common amide bond formation and protection group manipulations nih.gov. The coupling of a lysine (B10760008) derivative with BODIPY-FL acid has been reported as a method to generate fluorescent probes, suggesting similar strategies could be applied for this compound synthesis nih.gov. The final product's structure is typically confirmed using analytical techniques such as NMR and mass spectrometry researchgate.net.

Design Principles for Irreversible Covalent Kinase Inhibitors as Affinity Probes

The design of irreversible covalent kinase inhibitors, such as the basis for this compound, as affinity probes is guided by several key principles:

Targeted Reactivity: Covalent inhibitors are designed to react with a specific nucleophilic amino acid residue, most commonly a cysteine, in the kinase active site nih.govrsc.org. This targeted reactivity contributes to selectivity pnas.orgrsc.org.

Selective Binding: Prior to covalent bond formation, the inhibitor must first bind to the kinase through reversible non-covalent interactions, guided by the shape and chemical properties of the active site rsc.org. This initial reversible binding step is crucial for directing the reactive group (electrophile or "warhead") to the vicinity of the target amino acid residue rsc.orgacs.org.

Strategic Placement of the Reactive Group: The electrophilic "warhead," often an acrylamide (B121943) group in the case of BTK inhibitors like Ibrutinib, is strategically placed on the inhibitor scaffold to be in close proximity to the target cysteine residue (Cys481 in BTK) when the inhibitor is bound in the active site nih.govwikipedia.orgnih.gov.

Incorporation of a Reporter Tag: For affinity probes, a detectable tag, such as a fluorophore (like BODIPY-FL in this compound) or a handle for subsequent detection (like biotin), is incorporated nih.govresearchgate.net. This tag allows for the visualization, quantification, or isolation of the probe-target complex nih.govresearchgate.net. The linker connecting the inhibitor scaffold to the reporter tag is designed to minimize interference with target binding and reactivity researchgate.net.

Maintenance of Affinity and Selectivity: The addition of the reporter tag and linker should ideally not compromise the intrinsic affinity and selectivity of the parental inhibitor for its target kinase researchgate.net.

Assessment of Target Occupancy: Affinity probes like this compound are used to directly measure the extent of target occupancy by a competing inhibitor in cellular or in vivo settings nih.govnih.govpnas.orgresearchgate.netresearchgate.net. This is typically done by incubating cells or lysates with the inhibitor followed by labeling with the fluorescent probe; reduced probe binding indicates higher target occupancy by the inhibitor nih.govnih.govresearchgate.netresearchgate.net.

These principles collectively guide the rational design of covalent kinase inhibitors that can be adapted into effective affinity probes for studying target engagement in complex biological systems nih.govbohrium.com.

Mechanism of Action and Molecular Interactions of Pci 33380 with Btk

Covalent Binding Mechanism to BTK's Active Site

The inhibitory action of PCI-33380 stems from its ability to form a covalent bond with a critical amino acid residue in the ATP-binding pocket of BTK. wikipedia.orgxmu.edu.cn This covalent interaction is key to its mechanism.

Specificity for Cysteine-481 (Cys481) Residue

This compound specifically targets and binds to the cysteine residue at position 481 (Cys481) within the BTK enzyme. nih.govwikipedia.orgmedchemexpress.comglpbio.com This cysteine residue is located near the ATP-binding pocket and is crucial for the covalent attachment of certain inhibitors. nih.govrsc.org The presence of a modifiable cysteine residue homologous to Cys481 is predicted in only a small subset of kinases, contributing to the selectivity of inhibitors targeting this site. pnas.orgnih.govrsc.org

Irreversible Nature of BTK-PCI-33380 Adduct Formation

The binding of this compound to BTK is irreversible due to the formation of a stable covalent bond with Cys481. medkoo.compnas.orgnih.govnih.govxmu.edu.cnglpbio.commedchemexpress.comadooq.comtargetmol.comclinisciences.com This irreversible interaction leads to sustained inhibition of BTK enzymatic activity. wikipedia.org The irreversible nature of the binding has been established through various methods, including the observation of a stable adduct by techniques like denaturing gel electrophoresis and fluorescent gel scanning. pnas.orgnih.govnih.govxmu.edu.cnmedchemexpress.comclinisciences.com

Fluorescent Activation Upon Target Engagement

This compound is designed as a fluorescent probe, and its fluorescent properties are utilized to detect and quantify its binding to BTK. medkoo.compnas.orgnih.govnih.gov The molecule incorporates a Bodipy-FL fluorophore, which allows for the visualization of the BTK-PCI-33380 complex. nih.govnih.gov This fluorescent labeling enables researchers to directly monitor the extent of BTK occupancy by this compound or competitive inhibitors in cellular lysates or tissues. nih.govnih.govxmu.edu.cnresearchgate.net Increased target occupancy by a competing inhibitor results in reduced binding and thus lower fluorescent signal from this compound. nih.govxmu.edu.cn

Selectivity Profile Against Other Kinases and Off-Target Binding Research

Research into this compound and its parent compound, ibrutinib (B1684441) (PCI-32765), has demonstrated a notable selectivity profile, particularly concerning other kinases. pnas.orgnih.govglpbio.commedchemexpress.com The selective targeting of Cys481 in BTK contributes significantly to this specificity, as this residue is present in only a limited number of other kinases. nih.govrsc.orgaacrjournals.org Studies using this compound as a probe have shown that it binds predominantly to a single protein, identified as BTK, in B-cell lysates. nih.govresearchgate.net

Absence of Binding to Cys481 Mutant BTK (e.g., C481A)

Further evidence for the specificity of this compound for Cys481 comes from studies using BTK mutants. As expected, this compound does not bind to BTK in which Cysteine-481 has been mutated, such as the C481A mutant. nih.govrsc.org This confirms that the presence of a reactive cysteine residue at position 481 is essential for the covalent binding of this compound. nih.gov

Binding to Catalytically Inactive BTK Mutants (e.g., K430A)

Research has demonstrated that this compound can bind to a catalytically inactive mutant of BTK, such as the K430A mutant nih.gov. This finding is significant because it suggests that the binding of this compound to BTK does not necessitate the catalytic activity of the enzyme nih.gov. This indicates that this compound's interaction is primarily mediated through its binding site rather than requiring the kinase to be in a catalytically active conformation.

In experiments using cells transfected with BTK, this compound binding to BTK could be detected via denaturing gel electrophoresis and fluorescent gel scanning nih.govpnas.orgmedchemexpress.com. While BTK lacking Cys481 (C481A) was not bound by this compound, the binding to the K430A mutant confirms that the covalent interaction at Cys481 is the primary anchoring mechanism, and the catalytic lysine (B10760008) residue (K430) is not essential for this binding event nih.govpnas.org.

Correlation Between Probe Binding and Functional BTK Inhibition

The fluorescent nature of this compound makes it a valuable tool for directly monitoring the degree of BTK occupancy by inhibitors like PCI-32765 in cells or target tissues ashpublications.orgpnas.org. Studies have shown a strong correlation between the concentration of PCI-32765 required to covalently bind BTK (as measured by displacement of this compound binding) and the concentration needed to inhibit B-cell activation nih.govresearchgate.net.

Using this compound as an affinity probe, researchers found that a specific concentration of PCI-32765 was sufficient to fully occupy the active site of BTK in primary B cells in culture nih.govmedchemexpress.com. This occupancy directly correlated with the inhibition of downstream signaling events, such as the prevention of CD69 up-regulation following B-cell receptor stimulation nih.govresearchgate.net. The ability of PCI-32765 to prevent this compound labeling of BTK serves as a direct measure of BTK occupancy by the inhibitor ashpublications.orgresearchgate.net.

Applications of Pci 33380 in Preclinical and Cellular Research

Assessment of BTK Occupancy and Target Engagement

Assessing BTK occupancy is crucial for determining the effectiveness of BTK inhibitors. PCI-33380 facilitates this by competing with inhibitors for binding to the BTK active site. Reduced fluorescent signal from this compound indicates successful binding and occupancy of BTK by the inhibitor being studied researchgate.netnih.gov.

In Vitro Cellular Models (e.g., Primary B-cells, B-cell Lymphoma Cell Lines: DOHH2, Mino, U937, ESKOL, HC-1)

This compound has been extensively used in various in vitro cellular models to evaluate BTK occupancy. In primary human B cells, studies using this compound demonstrated that a concentration of 10 nM of PCI-32765 (ibrutinib) was sufficient to achieve full occupancy of the BTK active site nih.govmedchemexpress.commedchemexpress.comarctomsci.comnih.gov. This finding correlated the concentration required for covalent binding to BTK with the concentration needed to inhibit B-cell activation nih.gov.

In B-cell lymphoma cell lines such as DOHH2, this compound labeling revealed a single predominant band corresponding to BTK, confirming its selectivity nih.govpnas.org. Pretreatment of DOHH2 cells with PCI-32765 completely prevented the labeling of this band by this compound, further validating its use in assessing BTK occupancy nih.govpnas.org. Similar experiments in U937 cells, an AML cell line that expresses BTK, also showed that 10 nM of ibrutinib (B1684441) was sufficient to achieve full BTK occupancy ashpublications.orguea.ac.uk.

The use of this compound in these models allows for the determination of the concentration-dependent binding of BTK inhibitors to their target in a cellular context nih.govnih.govashpublications.org.

In Vivo Animal Models (e.g., Mice, Canine Models)

Beyond in vitro studies, this compound has been instrumental in assessing BTK occupancy in vivo in animal models, including mice and dogs nih.govpnas.orgrsc.orgresearchgate.net. In mice, BTK occupancy by PCI-32765 in splenocytes was monitored using this compound. These studies showed a dose-dependent level of BTK target occupancy following oral administration of PCI-32765 rsc.orgresearchgate.netnih.gov. For instance, a dose of 12.5 mg/kg of PCI-32765 resulted in 85-90% BTK occupancy in the spleen when measured 3 hours post-dosing rsc.org.

In canine models of spontaneous B-cell non-Hodgkin lymphoma, this compound was used ex vivo to assess BTK inhibition in peripheral blood mononuclear cells (PBMCs) and tumor lysates from dogs treated with oral PCI-32765 nih.govpnas.orgresearchgate.net. These studies demonstrated that a single administration of PCI-32765 at various dosage levels was sufficient to achieve full BTK occupancy in both peripheral blood and tumor tissue for 24 hours nih.govresearchgate.net. The validation of this compound in canine models of spontaneous NHL supported its use as a pharmacodynamic marker in clinical trials nih.govpnas.org.

Here is a summary of BTK occupancy findings using this compound:

Model TypeCell/Tissue TypeCompound TestedConcentration/DoseObserved BTK OccupancySource
In VitroPrimary Human B cellsPCI-3276510 nMFull occupancy nih.govmedchemexpress.commedchemexpress.comarctomsci.comnih.gov
In VitroDOHH2 cellsPCI-32765Pretreatment prevents labelingComplete prevention of labeling nih.govpnas.org
In VitroU937 cellsIbrutinib10 nMFull occupancy ashpublications.orguea.ac.uk
In Vivo (Mice)SplenocytesPCI-3276512.5 mg/kg oral85-90% at 3h post-dose rsc.org
In Vivo (Canine)PBMCs and Tumor LysatesPCI-327652.5-20 mg/kg oralFull occupancy for 24h nih.govresearchgate.net

Elucidation of Signaling Pathway Modulation

This compound, as a probe for BTK, is indirectly involved in elucidating signaling pathway modulation by allowing researchers to confirm target engagement when observing downstream effects of BTK inhibitors. By ensuring that BTK is occupied, researchers can more confidently attribute changes in signaling pathways to BTK inhibition nih.govnih.gov.

Impact on B-cell Activation Markers (e.g., CD69 Upregulation)

BTK plays a critical role in B-cell activation following B-cell receptor (BCR) stimulation nih.govmedchemexpress.com. Upregulation of activation markers like CD69 is a key indicator of B-cell activation nih.govfrontiersin.orgnih.gov. Studies using PCI-32765, with BTK occupancy monitored by this compound, have shown that inhibiting BTK prevents the upregulation of CD69 in primary B cells stimulated through the BCR nih.govnih.gov. Continuous exposure to 10 nM of PCI-32765 for 18 hours completely prevented CD69 upregulation nih.gov. A 1-hour pulse exposure followed by washout also resulted in similar inhibition of CD69 upregulation, consistent with the irreversible nature of PCI-32765 binding to BTK as assessed by this compound nih.gov.

Effects on Downstream Kinase Phosphorylation (e.g., PLCγ2, ERK)

BTK is a key kinase in the BCR signaling pathway, phosphorylating downstream targets such as Phospholipase C gamma 2 (PLCγ2) nih.govmedchemexpress.comnih.govoncotarget.comsigmaaldrich.com. Phosphorylation of PLCγ2 leads to the activation of further downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which involves kinases like Extracellular signal-Regulated Kinase (ERK) nih.govmedchemexpress.comnih.govoncotarget.comsigmaaldrich.com.

Research using BTK inhibitors, with the understanding of BTK occupancy facilitated by tools like this compound, has demonstrated that BTK inhibition prevents the phosphorylation of PLCγ2 and downstream kinases like ERK in B-cell lymphoma cell lines such as DOHH2 and Mino cells nih.govnih.govaacrjournals.org. In DOHH2 cells, BTK inhibition prevented the phosphorylation of BTK's substrate PLCγ2 and the downstream kinase ERK, while not affecting upstream kinases like SYK nih.govnih.gov. This highlights the central role of BTK in propagating signals through these pathways.

Influence on NFκB Pathway Activity

The NFκB pathway is another crucial signaling cascade downstream of the BCR that regulates B-cell proliferation, survival, and migration nih.govmedchemexpress.comnih.govoncotarget.comsigmaaldrich.com. BTK activation contributes to the activation of the NFκB pathway nih.govmedchemexpress.comnih.govoncotarget.comsigmaaldrich.com. Studies investigating the effects of BTK inhibition have shown that it can influence NFκB pathway activity nih.govnih.govoncotarget.com. While the direct use of this compound here is as a tool to confirm BTK engagement by the inhibitor being studied, the observed effects on NFκB activity are attributed to the inhibition of BTK nih.govnih.govoncotarget.com. For example, inhibition of BTK has been shown to decrease levels of antiapoptotic proteins and inhibit the NFκB pathway in certain B-cell malignancies nih.gov.

Evaluation of BTK Inhibitor Potency and Selectivity in Research Models

This compound is used to directly measure the degree of BTK occupancy by inhibitors in various research models, including cell lines and primary cells ashpublications.orgnih.gov. This is achieved by incubating cells or lysates with the BTK inhibitor followed by labeling with this compound nih.govaacrjournals.org. The binding of the inhibitor to BTK prevents this compound from binding, allowing for the quantification of occupied BTK through fluorescent gel scanning nih.gov.

Studies have shown that ibrutinib, the parent compound of this compound, binds covalently and irreversibly to a cysteine residue (Cys-481) in the active site of BTK, leading to potent inhibition nih.govfda.gov. This compound itself binds predominantly to BTK in B-cell lysates, demonstrating its selectivity as a probe nih.gov. Research using this compound has confirmed that low nanomolar concentrations of ibrutinib are sufficient to achieve high levels of BTK occupancy in various cell types, including AML and CLL cells ashpublications.orgresearchgate.netuea.ac.uk. For instance, 10 nM ibrutinib was found to fully occupy BTK in both AML #22 and U937 cells ashpublications.orgresearchgate.net.

The selectivity of BTK inhibitors is a critical aspect evaluated using tools like this compound. While ibrutinib is a selective inhibitor of BTK, it can also interact with other kinases, albeit with lower potency fda.govfrontiersin.org. Studies using this compound as a probe have helped to assess the irreversible binding of ibrutinib to BTK compared to other kinases aacrjournals.org.

Studies on Cellular Processes Affected by BTK Inhibition

Inhibition of BTK by compounds like ibrutinib, monitored or assessed using probes such as this compound, impacts several key cellular processes, particularly in B cells valuebasedcancer.com. BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, which regulates B-cell development, activation, proliferation, and survival nih.govnih.govmedchemexpress.com.

Cell Migration and Adhesion Research

BTK plays a role in B-cell trafficking, chemotaxis, and adhesion valuebasedcancer.com. Research using BTK inhibitors has demonstrated their ability to inhibit malignant cell adhesion and migration valuebasedcancer.com. Specifically, ibrutinib has been shown to inhibit the adhesion of AML cells to bone marrow stroma ashpublications.orgresearchgate.netuea.ac.uk. It also inhibited the adhesion of MCL and CLL cell lines, as well as normal B cells, to fibronectin and vascular cell adhesion molecule-1 (VCAM-1) fda.gov. These findings suggest that BTK inhibition can disrupt the interactions between malignant B cells and their supportive microenvironment researchgate.netvaluebasedcancer.com.

Cell Proliferation and Survival Studies

BTK signaling is essential for the proliferation and survival of malignant B cells valuebasedcancer.commedchemexpress.com. Inhibition of BTK with ibrutinib has been shown to reduce cell viability and inhibit proliferation in various B-cell malignancies, including CLL, MCL, and AML ashpublications.orgresearchgate.netuea.ac.ukvaluebasedcancer.com. In AML cells, ibrutinib exhibited concentration-dependent cytotoxicity, with half maximal effective concentrations (IC50s) generally lower in AML cells compared to nonmalignant CD34+ cells ashpublications.orgresearchgate.net. The antiproliferative effects in AML appear to be mediated, in part, via inhibition of downstream nuclear factor-κB (NF-κB) survival pathways ashpublications.orguea.ac.uk.

Apoptosis Induction in Research Models

BTK inhibition can induce apoptosis in research models of B-cell malignancies medchemexpress.com. Studies in AML cells have shown that ibrutinib can induce apoptosis, typically at concentrations ranging from 1 to 5 µM ashpublications.orgresearchgate.net. The sensitivity to ibrutinib-induced apoptosis in AML cells has been correlated with the level of BTK phosphorylation ashpublications.org.

Research in Hematologic Malignancy Models (e.g., CLL, MCL, AML, Hairy Cell Leukemia)

BTK is a validated therapeutic target in a range of hematologic malignancies ashpublications.orgfrontiersin.orgnih.gov. Preclinical research utilizing BTK inhibitors, and in some cases the this compound probe to confirm target engagement, has provided significant insights into their potential in these diseases.

In Chronic Lymphocytic Leukemia (CLL), BTK inhibitors like ibrutinib have shown promising activity by inhibiting cell survival and tissue homing valuebasedcancer.com. The efficacy observed in CLL is comparable to the effects seen in AML at similar concentrations ashpublications.orgresearchgate.netuea.ac.uk.

For Mantle Cell Lymphoma (MCL), BTK inhibition has been identified as a novel therapeutic target valuebasedcancer.com. Ibrutinib has demonstrated activity in MCL cell lines, inhibiting the phosphorylation of BTK and downstream signaling molecules aacrjournals.orgfda.gov. It also inhibits adhesion and migration in MCL cell lines fda.govvaluebasedcancer.com.

In Acute Myeloid Leukemia (AML), BTK is constitutively active in a significant percentage of samples, and its inhibition with ibrutinib has shown antiproliferative effects ashpublications.orguea.ac.uk. Ibrutinib inhibits AML blast proliferation and reduces colony-forming capacity of primary AML blasts and cell lines ashpublications.orguea.ac.uk. It also inhibits AML cell adhesion to bone marrow stroma ashpublications.orgresearchgate.netuea.ac.uk. Studies in AML patient samples have shown concentration-dependent cytotoxicity of ibrutinib ashpublications.orgresearchgate.net.

Research in Hairy Cell Leukemia (HCL) has also explored BTK as a therapeutic target medkoo.com. BTK inhibitors are among the novel therapy strategies being tested for HCL frontiersin.org.

Research in Autoimmune Disease Models (e.g., Rheumatoid Arthritis, Systemic Lupus Erythematosus)

BTK is involved in the pathogenesis of several autoimmune diseases, including Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE) nih.govnih.govresearchgate.netresearchgate.net. BTK's role in BCR signaling and the activation of other immune cells makes it an attractive target for therapeutic intervention nih.govrecludixpharma.com.

Preclinical studies using BTK inhibitors have shown efficacy in animal models of arthritis and lupus researchgate.netnih.govresearchgate.net. In models of collagen-induced arthritis, BTK inhibition led to a dose-dependent decrease in disease manifestation researchgate.netnih.gov. In the MRL-Fas(lpr) lupus model, which mimics progressive lupus-like autoimmunity, BTK inhibition also demonstrated therapeutic benefit researchgate.netnih.gov. These effects are consistent with BTK being a relevant target in vivo in these models nih.gov.

BTK inhibition can modulate B cell activity and has shown an impact on monocytes and macrophages in some murine SLE models researchgate.net. In vitro studies using primary human macrophages have revealed that BTK inhibition can block activation by immune complexes and TLR7, which contribute to tissue damage in SLE researchgate.net.

Research in a mouse model of lupus nephritis showed that a preclinical BTK inhibitor reduced anti-nucleosome and anti-histone antibodies and improved some clinical manifestations, including renal disease researchgate.net.

Methodological Considerations and Advanced Techniques Utilizing Pci 33380

Live Cell Imaging and No-Wash Methodologies

While gel-based assays provide valuable information on BTK occupancy in cell lysates, there is also interest in visualizing BTK in live cells. Fluorescent probes like PCI-33380, or derivatives thereof, can potentially be applied in live-cell imaging to study the localization and dynamics of BTK. nih.govadvancedsciencenews.comrsc.org The development of fluorogenic probes that become fluorescent only upon binding to their target can enable "no-wash" imaging, reducing background signal from unbound probe and simplifying the imaging procedure. advancedsciencenews.comrsc.orgresearchgate.net Some research has focused on developing fluorogenic probes based on the ibrutinib (B1684441) scaffold for no-wash imaging of BTK in live cells. nih.govrsc.org These probes are designed to exhibit minimal fluorescence in solution but become highly fluorescent upon covalent reaction with Cys-481 of BTK. rsc.org This allows for the selective visualization of labeled BTK within living cells without the need for extensive washing steps to remove unbound probe, which can be time-consuming and potentially perturb cellular processes. advancedsciencenews.comrsc.orgresearchgate.net Studies have demonstrated the feasibility of using such fluorogenic probes for real-time imaging of endogenous BTK in live cells. rsc.org

Integration with Other Molecular Biology Techniques (e.g., Immunoprecipitation)

This compound can be integrated with other molecular biology techniques, such as immunoprecipitation (IP), to further validate and characterize BTK labeling. medchemexpress.cnpnas.org Following incubation of cell lysates with this compound, BTK can be immunoprecipitated using a BTK-specific antibody. pnas.org If this compound has successfully labeled BTK, the fluorescent signal should be detected in the immunoprecipitated material. pnas.org This approach can help confirm that the protein band observed in fluorescent gel scanning is indeed BTK and can be used to enrich for labeled BTK for further analysis. pnas.org Studies have shown that immunoprecipitation of BTK from this compound-labeled cell lysates successfully captures the fluorescently labeled protein, providing additional evidence of specific binding. pnas.org

Quantitative Assessment of BTK Occupancy in Ex Vivo Samples (e.g., PBMCs, Tumor Lysates)

A significant application of this compound is the quantitative assessment of BTK occupancy in ex vivo samples, such as peripheral blood mononuclear cells (PBMCs) and tumor lysates. medchemexpress.commedchemexpress.cnreactionbiology.compnas.orgnih.govresearchgate.netresearchgate.net This is particularly important in the context of clinical trials and preclinical studies evaluating the pharmacodynamics of BTK inhibitors. nih.govresearchgate.netresearchgate.net By incubating ex vivo samples with this compound, researchers can determine the proportion of BTK that is free (unoccupied by an inhibitor) and thus available for labeling by the fluorescent probe. reactionbiology.compnas.orgresearchgate.net A decrease in this compound labeling intensity in samples from inhibitor-treated subjects, compared to baseline or vehicle-treated controls, indicates that the inhibitor is occupying BTK in the tissue. reactionbiology.compnas.orgresearchgate.net This allows for the direct measurement of target engagement in relevant biological samples. reactionbiology.comnih.govresearchgate.net Studies in animal models and clinical settings have utilized this compound to demonstrate sustained BTK occupancy in PBMCs and tumor tissues following administration of BTK inhibitors like PCI-32765. reactionbiology.compnas.orgresearchgate.net This quantitative assessment provides crucial data for understanding the relationship between inhibitor exposure, target engagement, and biological response. nih.govresearchgate.netresearchgate.net

Here is a table summarizing some research findings related to BTK occupancy measured using this compound:

Sample TypeInhibitorConcentration/DoseIncubation TimeKey FindingSource
Human B cellsPCI-3276510 nM1 hourSufficient to fully occupy the active site of Btk. medchemexpress.comnih.govarctomsci.commedchemexpress.cnreactionbiology.com
DOHH2 cellsThis compoundIncreasing concentrations1 hourConcentration-dependent labeling of Btk observed. nih.govpnas.org
Purified Human B cellsPCI-32765Increasing concentrations1 hourConcentration-dependent covalent binding measured by this compound displacement. reactionbiology.comresearchgate.net
Canine PBMCs & Tumor LysatesPCI-327652.5-20 mg/kg/day4h, 24h, Day 7Full occupancy achieved and sustained for 24h. reactionbiology.compnas.orgresearchgate.net
Ramos cellsIbrutinib3-1000 nM1 hour10 nM Ibrutinib sufficient to fully occupy Btk. xmu.edu.cnuea.ac.uk
Primary AML cells & U937Ibrutinib3-1000 nM1 hour10 nM Ibrutinib sufficient to fully occupy Btk. uea.ac.uk

Development of Novel Kinase Probes and Imaging Agents Based on this compound Principles

The development of targeted covalent inhibitors has facilitated the creation of small molecule affinity probes capable of measuring target occupancy in biological systems. This compound, a fluorescently tagged derivative of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (PCI-32765), exemplifies this approach and has been instrumental in the development of novel kinase probes and imaging agents nih.govpnas.org. Designed based on the ibrutinib scaffold, this compound incorporates a Bodipy-FL fluorophore linked via a piperazine (B1678402) linker, enabling its use as a fluorescent probe for BTK pnas.org.

Research has demonstrated that this compound functions as an irreversible and selective BTK inhibitor and fluorescent probe medchemexpress.comadooq.commedchemexpress.combioscience.co.uk. Its ability to bind covalently to BTK allows for the direct monitoring of BTK engagement in cells and tissues nih.govpnas.org. Early studies utilized this compound to detect BTK binding through denaturing gel electrophoresis and fluorescent gel scanning of cell lysates treated with the probe pnas.orgmedchemexpress.commedchemexpress.com. This method revealed that this compound predominantly labels a single protein band corresponding to the expected molecular weight of BTK, which was further confirmed by Western blot analysis pnas.org. Selective labeling of BTK by this compound was also demonstrated in B-cell lysates, with minimal binding observed in cells lacking BTK expression pnas.org.

The principle behind this compound's utility as a probe lies in its ability to form a stable adduct with BTK by targeting the Cys481 residue in the ATP binding pocket, a characteristic shared with its parent molecule, ibrutinib nih.govpnas.orgrsc.orgnih.gov. This covalent interaction allows this compound to serve as a tool for assessing the extent of BTK inhibition by competing molecules. Studies evaluating the target engagement of BTK inhibitors have employed this compound in competitive binding assays. In these assays, cells are pre-incubated with varying concentrations of an inhibitor before labeling with a fixed concentration of this compound. Reduced fluorescent signal from this compound-labeled BTK in the presence of the inhibitor indicates successful target occupancy by the competing compound pnas.orgnih.govxmu.edu.cn. This methodology has been used to determine the concentration-dependent binding of various inhibitors to cellular BTK xmu.edu.cnxmu.edu.cn.

While this compound has proven valuable for assessing target occupancy, its application in live-cell imaging has historically required repetitive washing steps to remove unbound probe, which can limit real-time observations rsc.org. This limitation has spurred the development of novel fluorogenic probes based on similar principles but designed for no-wash imaging rsc.org. These next-generation probes aim to become fluorescent only upon binding to the target kinase, thereby increasing the signal-to-background ratio and facilitating real-time visualization of endogenous kinases in their native environment rsc.org.

Detailed research findings utilizing this compound as a probe include its use in determining the cellular occupancy of ibrutinib and other BTK inhibitors. For instance, experiments in human B cells have shown that a specific concentration of ibrutinib was sufficient to achieve significant occupancy of the BTK active site, as measured by competitive binding with this compound medchemexpress.commedchemexpress.com. This type of data is crucial for understanding the pharmacodynamics of BTK inhibitors and guiding dosage selection in research and potentially clinical settings nih.govpnas.org.

The development of probes like this compound and subsequent fluorogenic and optimized fluorescent imaging agents highlights a significant area of chemical biology focused on creating tools to study kinase activity and target engagement in increasingly complex biological systems. These probes, building on the structural principles of selective covalent inhibitors, provide valuable insights into kinase function and the mechanisms of action of targeted therapies.

Data Table: Illustrative Data from Competitive Binding Assays Using this compound

The following table illustrates the type of data generated in competitive binding assays where this compound is used to assess the target occupancy of a competing BTK inhibitor. Note that the specific values presented here are for illustrative purposes based on the described experimental methods and findings in the literature pnas.orgnih.govxmu.edu.cnxmu.edu.cn, and actual results may vary depending on experimental conditions and cell types.

Competing Inhibitor ConcentrationThis compound Fluorescent Signal (Arbitrary Units)Interpretation (BTK Occupancy)
0 nMHighLow/No Occupancy
10 nMModerately HighPartial Occupancy
100 nMLowHigh Occupancy
1000 nMVery LowNear Complete Occupancy

This table represents a conceptual illustration of data that would be obtained in a competitive binding assay. An interactive table would allow users to potentially filter or sort based on concentration or signal level.

Limitations and Future Directions in Fluorescent Probe Development for Kinase Research

Challenges in Signal-to-Background Ratio Optimization

Achieving a high signal-to-background ratio is crucial for accurate and sensitive detection of kinase targets in complex biological samples. For fluorescent probes, this ratio can be affected by factors such as non-specific binding of the probe to off-target proteins or cellular components, and background fluorescence from the sample itself or unbound probe rsc.org. In the case of PCI-33380, cellular imaging studies using this probe have historically required repetitive washing steps to remove excess unbound probe and improve signal contrast rsc.org. This highlights a general challenge in fluorescent probe design: minimizing background fluorescence from unbound probe while maximizing the specific signal from the probe bound to its target.

Potential for Non-Specific Fluorescence (Considerations for Bodipy-FL)

The choice of fluorophore and the design of the probe can influence the potential for non-specific fluorescence. Bodipy-FL, the fluorophore used in this compound, possesses favorable properties such as relatively small size, high quantum yield, and relative insensitivity to environmental changes rsc.orgresearchgate.net. However, even with a well-designed probe like this compound, which shows remarkable selectivity for irreversible binding to BTK in complex proteomes, the potential for some level of non-specific interaction or fluorescence not directly tied to target binding remains a consideration in probe development pnas.org. Studies evaluating the selectivity of this compound have shown it predominantly binds to BTK in B-cell lysates, and binding to a C481A mutant of BTK is not observed, indicating a high degree of specificity for the intended covalent interaction site pnas.orgnih.gov. Nevertheless, the inherent properties of fluorophores and the cellular environment can contribute to background signals that need to be addressed for optimal probe performance.

Evolution of Probe Design for Enhanced Sensitivity and Specificity

The design of fluorescent kinase probes is continuously evolving to improve sensitivity and specificity. The development of this compound, based on the ibrutinib (B1684441) scaffold and utilizing a covalent binding mechanism to a specific cysteine residue (Cys481) in BTK, represents a significant step towards targeted and selective kinase labeling pnas.orgxmu.edu.cn. The observation that only a small subset of kinases are predicted to contain a modifiable cysteine residue homologous to Cys-481 in BTK underscores the inherent selectivity offered by this covalent targeting approach pnas.org.

Further evolution in probe design includes the development of fluorogenic probes that become fluorescent only upon binding to their target kinase, thereby increasing the signal-to-background ratio and potentially eliminating the need for wash steps in live cell imaging rsc.org. While this compound itself requires washing for optimal cellular imaging, the principles demonstrated by its selective covalent binding have informed the design of subsequent fluorogenic probes for BTK and other kinases rsc.org. For instance, newer fluorogenic probes for BTK have been developed that exhibit minimal fluorescence in the unbound state and show a significant increase in fluorescence upon reacting with BTK rsc.org.

Expansion of Fluorescent Probe Applications to Other Kinase Families

While this compound is specifically designed for BTK, the success and insights gained from its development and application contribute to the broader effort of expanding fluorescent probe applications to other kinase families. The principles of designing probes that target specific features of kinase active sites, particularly reactive cysteine residues for covalent inhibitors, can be applied to develop probes for other kinases that possess similar characteristics or for which selective inhibitors exist pnas.org. The goal is to create a diverse set of fluorescent tools that can selectively label and monitor a wide range of kinases across different families, enabling comprehensive studies of kinase activity and regulation in various biological contexts google.com.na.

Role of Fluorescent Probes in Advancing Understanding of Target Biology and Pharmacodynamics

Fluorescent probes like this compound play a crucial role in advancing the understanding of target biology and pharmacodynamics. By providing a direct method to visualize and quantify target engagement in cells and tissues, these probes allow researchers to correlate inhibitor binding with downstream cellular effects and phenotypic outcomes medkoo.comnih.govpnas.org.

Q & A

Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?

  • Methodological Answer: Apply propensity score matching to balance covariates (e.g., age, comorbidities) between treatment arms. Use sensitivity analyses (e.g., E-value calculations) to quantify unmeasured confounding. For transparency, share de-identified datasets via platforms like Synapse and adhere to STROBE guidelines .

Data Presentation Template

Variable Measurement Method Validation Criteria Relevant Study
Btk Inhibition (%)ADP-Glo Kinase AssayIC50 ± 10% inter-assay CV
Apoptosis RateAnnexin V/PI Flow Cytometry≥3 biological replicates
This compound Plasma [ ]LC-MS/MSLLOQ ≤1 ng/mL, R² ≥0.99

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.